1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethanone
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Overview
Description
1-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ETHAN-1-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a spirocyclic framework, which is a bicyclic structure where two rings share a single atom. The presence of a trifluoromethoxy group and a thiazole ring further enhances its chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the spirocyclic framework through a cyclization reaction, followed by the introduction of the trifluoromethoxyphenyl and thiazole groups via substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining high quality standards.
Chemical Reactions Analysis
Types of Reactions
1-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The trifluoromethoxy and thiazole groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ETHAN-1-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and functional group compatibility.
Mechanism of Action
The mechanism of action of 1-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and thiazole ring are known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The spirocyclic framework may also contribute to the compound’s stability and ability to bind to target molecules.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A related compound with a similar spirocyclic structure but lacking the trifluoromethoxy and thiazole groups.
1,4-Dioxaspiro[4.5]decan-8-one: Another spirocyclic compound with different functional groups, used in various synthetic applications.
1-Oxa-4-azaspiro[4.5]decane:
Uniqueness
1-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ETHAN-1-ONE stands out due to its combination of a spirocyclic framework, trifluoromethoxy group, and thiazole ring. This unique combination of structural features imparts distinct chemical properties and potential reactivity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C19H19F3N2O4S |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]ethanone |
InChI |
InChI=1S/C19H19F3N2O4S/c20-19(21,22)28-15-3-1-13(2-4-15)17-23-14(12-29-17)11-16(25)24-7-5-18(6-8-24)26-9-10-27-18/h1-4,12H,5-11H2 |
InChI Key |
NOPABWMYKWZBOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)CC3=CSC(=N3)C4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
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